![molecular formula C11H12N2O4 B8140009 3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]](/img/structure/B8140009.png)
3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]
Übersicht
Beschreibung
3’-Nitrospiro[1,3-dioxolane-2,6’-7,8-dihydro-5H-quinoline] is a complex organic compound characterized by its unique spiro structure, which includes a nitro group and a dioxolane ring fused to a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-nitrospiro[1,3-dioxolane-2,6’-7,8-dihydro-5H-quinoline] typically involves multi-step organic reactions. One common method includes the nitration of a precursor quinoline compound, followed by the formation of the spiro dioxolane ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Nitrospiro[1,3-dioxolane-2,6’-7,8-dihydro-5H-quinoline] can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-quinoline derivatives.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3’-Nitrospiro[1,3-dioxolane-2,6’-7,8-dihydro-5H-quinoline] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3’-nitrospiro[1,3-dioxolane-2,6’-7,8-dihydro-5H-quinoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Nitroquinoline: Lacks the spiro dioxolane ring but shares the nitroquinoline core.
Spiro[1,3-dioxolane-2,6’-quinoline]: Similar spiro structure but without the nitro group.
Uniqueness
3’-Nitrospiro[1,3-dioxolane-2,6’-7,8-dihydro-5H-quinoline] is unique due to the combination of the nitro group and the spiro dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Eigenschaften
IUPAC Name |
3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-13(15)9-5-8-6-11(16-3-4-17-11)2-1-10(8)12-7-9/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJVHOQFMQFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1N=CC(=C3)[N+](=O)[O-])OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

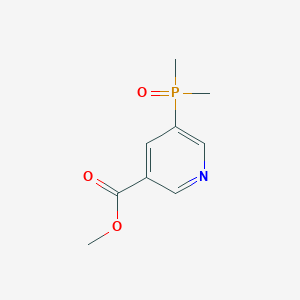
![rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B8139931.png)
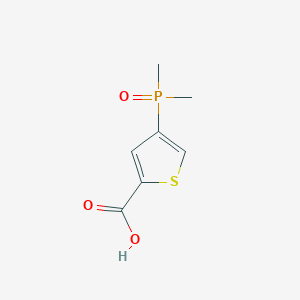
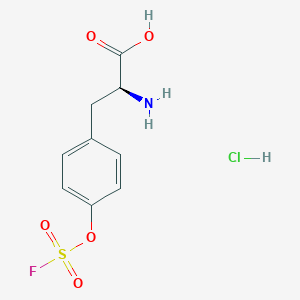
![2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8139950.png)
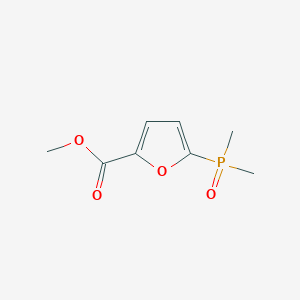
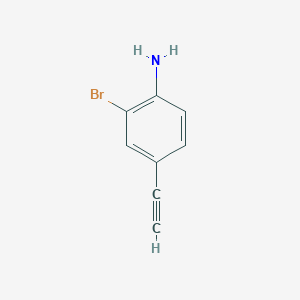
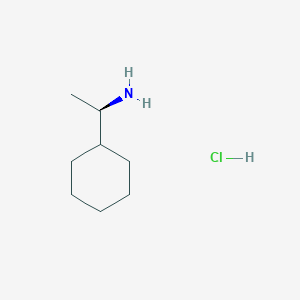
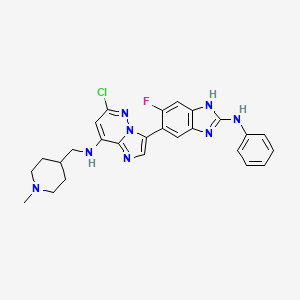
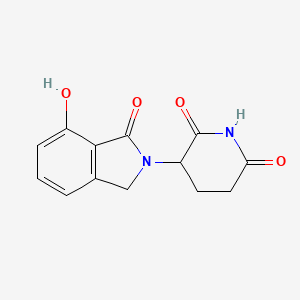
![8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8139986.png)
![5-[(diethoxyphosphinyl)carbonyl]-1H-indole-2-carboxylic acid](/img/structure/B8139988.png)
![5,10-Dioxo-2,3-dihydrobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile](/img/structure/B8139993.png)
![2-[4-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8140014.png)
